Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate
Description
Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS 2097800-17-2) is an indole-derived oxoacetate ester with bromine and fluorine substituents at positions 4 and 7 of the indole ring, respectively. Its molecular formula is C₁₁H₇BrFNO₃, and it has a molecular weight of 308.08 g/mol. The compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate for developing bioactive molecules, leveraging the reactivity of its oxoacetate and halogen substituents.
For instance, methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate was synthesized via Friedel-Crafts acylation using methyl-2-chloro-2-oxoacetate and AlCl₃, yielding 48%. Substituting the cyano group with bromine at position 4 would likely follow a similar pathway, with bromination steps introduced at the indole precursor stage.
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3 |
InChI Key |
DGWAVIHRBBIVFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
Preparation Methods
Bromination and Fluorination of the Indole Core
The synthesis begins with functionalization of the indole scaffold at the 4th and 7th positions. Bromine and fluorine substituents are introduced sequentially to enhance electrophilic reactivity and biological activity.
Bromination at the 4th Position
Bromination typically employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving regioselective substitution at the 4th position. A study demonstrated that using 1.2 equivalents of NBS in anhydrous DMF for 2 hours yields 4-bromoindole with >85% purity. Alternative brominating agents like bromine in acetic acid are less favored due to side reactions.
Fluorination at the 7th Position
Electrophilic fluorination follows bromination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. Reaction conditions at 60°C for 6 hours achieve 70–75% conversion to 4-bromo-7-fluoroindole. Microwave-assisted fluorination reduces reaction time to 30 minutes but requires specialized equipment.
Table 1: Bromination and Fluorination Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | NBS (1.2 equiv) | DMF | 0–5°C | 2 h | 85% |
| Fluorination | Selectfluor™ (2.0 equiv) | Acetonitrile | 60°C | 6 h | 75% |
Oxidation to Introduce the 2-Oxoacetate Group
The 2-oxoacetate moiety is introduced via Friedel-Crafts acylation or direct oxidation.
Friedel-Crafts Acylation
Reaction of 4-bromo-7-fluoroindole with ethyl oxalyl chloride in dichloromethane (DCM) catalyzed by aluminum trichloride (AlCl₃) forms the 2-oxoacetate intermediate. This method requires strict anhydrous conditions and yields 65–70% product. Substituting ethyl oxalyl chloride with methyl oxalyl chloride directly produces the methyl ester, bypassing transesterification.
Oxidative Coupling
An alternative approach uses t-BuOK (tert-butoxide) in tetrahydrofuran (THF) to deprotonate the indole, followed by reaction with methyl 2-chloro-2-oxoacetate at 0°C. This method achieves higher yields (80–85%) and avoids strong Lewis acids.
Table 2: Oxidation Methods Comparison
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, methyl oxalyl chloride | DCM | 25°C | 70% |
| Oxidative Coupling | t-BuOK, methyl 2-chloro-2-oxoacetate | THF | 0°C | 85% |
Methyl Ester Formation and Purification
Esterification is achieved either directly during acylation or via transesterification.
Direct Methylation
Using methyl oxalyl chloride in the Friedel-Crafts step eliminates the need for post-reaction esterification. This one-pot method simplifies purification, yielding 70–75% product with >95% purity by HPLC.
Transesterification
If ethyl esters are formed initially, transesterification with methanol in the presence of sulfuric acid (H₂SO₄) converts them to methyl esters. Reaction conditions at 60°C for 4 hours achieve 90% conversion but require additional purification steps.
Table 3: Esterification Parameters
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Methylation | Methyl oxalyl chloride | 25°C, 2 h | 75% | >95% |
| Transesterification | MeOH, H₂SO₄ | 60°C, 4 h | 90% | 85–90% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times by 50% compared to batch processes, while automated systems minimize human error. For example, a patent describes a continuous flow setup where bromination and fluorination occur in tandem, achieving 80% overall yield at a throughput of 10 kg/day.
Challenges and Optimization Strategies
Byproduct Formation
Over-bromination and di-fluorination are common side reactions. Using stoichiometric NBS and controlled addition rates limits over-bromination. For fluorination, lowering the temperature to 40°C reduces di-substitution by 15%.
Solvent Selection
DMF and THF are preferred for their ability to stabilize intermediates. However, DMF poses disposal challenges; recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative with comparable yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products:
Substitution: Formation of new indole derivatives with different substituents.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid.
Scientific Research Applications
Pharmaceutical Development
The compound's indole moiety is known for its presence in various biologically active substances, making it a subject of interest in drug design and development. Its applications include:
- Potential Drug Candidates : Research indicates that this compound may serve as a lead compound for developing new pharmaceuticals targeting various diseases due to its unique biological properties.
- Mechanisms of Action : Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate has been studied for its interaction with specific molecular targets, such as enzymes and receptors, which are crucial for therapeutic applications.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of several bacterial strains through mechanisms such as:
- Inhibition of Cell Wall Synthesis : The compound may disrupt bacterial cell wall formation, akin to β-lactam antibiotics.
- Interference with Metabolic Pathways : It could modulate key metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Research
The anticancer potential of this compound has been extensively investigated. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Activation of Apoptotic Pathways : The compound may trigger intrinsic pathways leading to programmed cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
Table 2: Anticancer Activity in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 ± 1.5 |
| MCF-7 | 20 ± 2.0 |
| A549 | 25 ± 1.0 |
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of diverse indole derivatives, which can be tailored for specific biological activities.
Comparative Analysis with Related Compounds
The versatility of indole derivatives is highlighted through comparisons with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(1-Isopropylindolyl)-2-oxoacetate | Contains an isopropyl group instead of bromine | Potentially different biological activity |
| Methyl 2-(5-Bromoindolyl)-2-oxoacetate | Bromine at position 5 | May exhibit distinct pharmacological effects |
| Methyl 2-(7-Fluoroindolyl)-2-oxoacetate | Fluorine at position 7 | Focus on neuropharmacological activity |
Case Studies
Several studies have explored the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.
- Anticancer Research : In vitro studies reported in Cancer Research indicated that the compound significantly reduced tumor cell viability, providing a basis for further investigation into its use as an anticancer drug.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The presence of bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent positions (halogens, ester groups) and additional functional groups. Below is a detailed analysis and comparison:
Structural Variations and Key Differences
Table 1: Structural and Physicochemical Comparison
Functional Implications of Substituents
- Halogen Position: Bromine at position 4 (vs. 5 or 6) influences electronic effects.
- Fluorine at Position 7 : The electron-withdrawing fluorine enhances the indole ring’s electrophilicity, facilitating nucleophilic attacks at position 2 or 3.
- Ester vs. Acid Form : The methyl/ethyl ester groups (e.g., 308.08 vs. 322.11 g/mol) improve membrane permeability compared to the carboxylic acid derivative (268.06 g/mol).
Biological Activity
Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a synthetic compound that belongs to the indole family, characterized by its unique structure which includes bromine and fluorine substituents. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇BrFNO₃, with a molecular weight of approximately 300.08 g/mol. The presence of the indole moiety is crucial as it is often associated with various biological activities, including interactions with enzymes and receptors that may modulate metabolic pathways or induce apoptosis in cancer cells.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound exhibits binding affinity to specific enzymes, potentially inhibiting their activity. This can lead to disruptions in metabolic processes crucial for cell survival and proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that are vital for various physiological responses.
- Induction of Apoptosis : The compound has shown promise in triggering programmed cell death in cancer cells, which is a key mechanism in cancer therapy .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it may act as a lead compound in drug discovery programs targeting cancer.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of metabolic enzymes |
| A549 (Lung Cancer) | 10.0 | Receptor modulation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
| Candida albicans | 128 | Moderate antifungal activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on HeLa cells, demonstrating a significant reduction in cell viability at concentrations as low as 12.5 µM. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In research conducted on various bacterial strains, this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating its potential as an antibacterial agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with key metabolic enzymes involved in amino acid biosynthesis, suggesting a dual role in both anticancer and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
